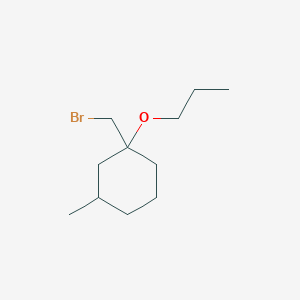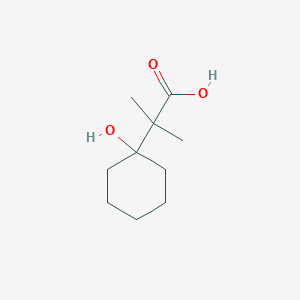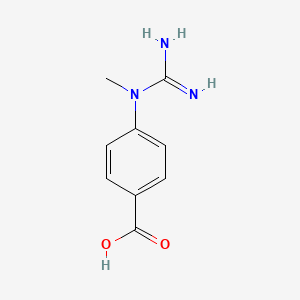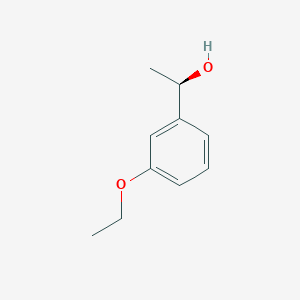
(R)-1-(3-Ethoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-Ethoxyphenyl)ethan-1-ol is a chiral alcohol with the molecular formula C10H14O2. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Ethoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(3-Ethoxyphenyl)ethan-1-one, using a chiral reducing agent such as ®-CBS catalyst (oxazaborolidine) in the presence of borane (BH3). The reaction is typically carried out in an inert atmosphere at low temperatures to ensure high enantioselectivity.
Another method involves the asymmetric hydrogenation of the corresponding ketone using a chiral rhodium or ruthenium catalyst. This reaction is performed under hydrogen gas pressure and requires specific ligands to achieve the desired enantiomeric excess.
Industrial Production Methods
Industrial production of ®-1-(3-Ethoxyphenyl)ethan-1-ol often employs catalytic hydrogenation due to its scalability and efficiency. The process involves the use of a chiral catalyst in a high-pressure hydrogenation reactor. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and enantiomeric purity.
化学反応の分析
Types of Reactions
®-1-(3-Ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, ®-1-(3-Ethoxyphenyl)ethan-1-one, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane, ®-1-(3-Ethoxyphenyl)ethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride, ®-1-(3-Ethoxyphenyl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), and mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and low temperatures.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and anhydrous conditions.
Major Products Formed
Oxidation: ®-1-(3-Ethoxyphenyl)ethan-1-one
Reduction: ®-1-(3-Ethoxyphenyl)ethane
Substitution: ®-1-(3-Ethoxyphenyl)ethyl chloride
科学的研究の応用
®-1-(3-Ethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of ®-1-(3-Ethoxyphenyl)ethan-1-ol depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, leading to the formation of enzyme-substrate complexes. The chiral nature of the compound allows for selective binding and catalysis, resulting in the formation of enantiomerically pure products.
In pharmaceutical applications, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The specific pathways involved depend on the structure and function of the target molecules.
類似化合物との比較
®-1-(3-Ethoxyphenyl)ethan-1-ol can be compared with other similar compounds, such as:
(S)-1-(3-Ethoxyphenyl)ethan-1-ol: The enantiomer of the compound, which has the opposite configuration at the chiral center.
1-(3-Methoxyphenyl)ethan-1-ol: A similar compound with a methoxy group instead of an ethoxy group.
1-(3-Ethoxyphenyl)propan-1-ol: A homologous compound with an additional methylene group in the carbon chain.
The uniqueness of ®-1-(3-Ethoxyphenyl)ethan-1-ol lies in its specific chiral configuration and the presence of the ethoxy group, which can influence its reactivity and interactions in various applications.
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
(1R)-1-(3-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14O2/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1 |
InChIキー |
GDIXLGVIUGHPMR-MRVPVSSYSA-N |
異性体SMILES |
CCOC1=CC=CC(=C1)[C@@H](C)O |
正規SMILES |
CCOC1=CC=CC(=C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


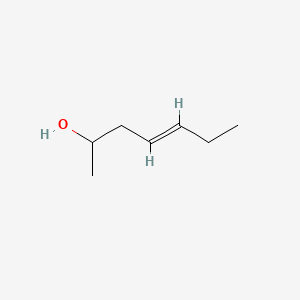
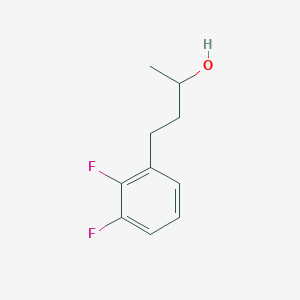


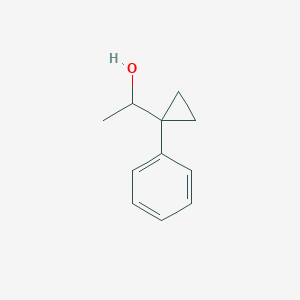
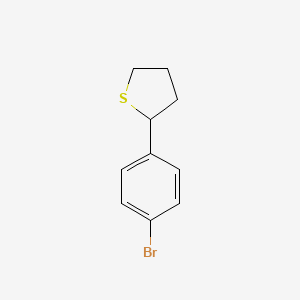
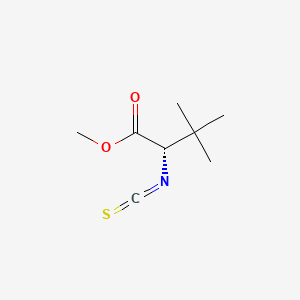
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
![3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13620943.png)
